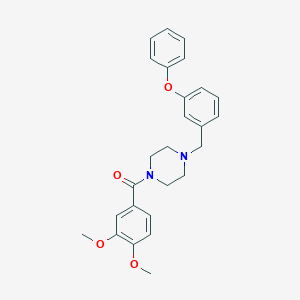![molecular formula C18H23FN2O B247864 1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine](/img/structure/B247864.png)
1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a piperazine derivative and has been found to exhibit promising biological activity.
Mecanismo De Acción
The exact mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine is not yet fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and proteins involved in cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Additionally, it has been found to exhibit antibacterial activity by disrupting the cell wall of certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine in lab experiments is its potent biological activity, making it a useful tool for the study of certain biological processes. However, one limitation is that the exact mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the research and development of 1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine. One direction is the further elucidation of its mechanism of action, which could lead to the development of more potent and selective drugs. Additionally, further studies are needed to determine its safety and efficacy in vivo, which could pave the way for clinical trials and eventual drug approval. Finally, the potential for this compound to be used in combination with other drugs or therapies should also be explored.
Métodos De Síntesis
The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine can be achieved through a multistep process involving the reaction of bicyclo[2.2.1]hept-2-ene with 4-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to an amination reaction with piperazine to yield the final product.
Aplicaciones Científicas De Investigación
The potential applications of this compound in medicinal chemistry are vast. It has been found to exhibit potent activity against certain cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has also been found to exhibit activity against certain bacterial strains, making it a potential candidate for the development of antibiotics.
Propiedades
Nombre del producto |
1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine |
|---|---|
Fórmula molecular |
C18H23FN2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
[4-(3-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H23FN2O/c19-16-5-3-14(4-6-16)18(22)21-9-7-20(8-10-21)17-12-13-1-2-15(17)11-13/h3-6,13,15,17H,1-2,7-12H2 |
Clave InChI |
WNAWNHNQFKZKPV-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B247782.png)

![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247787.png)
![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)
![1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247798.png)
![1-(4-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247799.png)
